molecular formula C12H15F3N2 B15148751 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B15148751
M. Wt: 244.26 g/mol
InChI Key: WMMPTAKSLQNVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is a compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine typically involves the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine . This reaction is carried out in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields (85-93%) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Scientific Research Applications

1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its benzyl and trifluoromethyl substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific applications .

Properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPTAKSLQNVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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